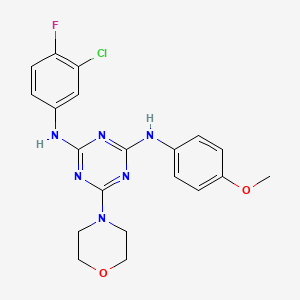

N2-(3-chloro-4-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

N2-(3-Chloro-4-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a morpholino group at the 6-position and substituted aryl amines at the 2- and 4-positions. Its structure combines electron-withdrawing (3-chloro-4-fluorophenyl) and electron-donating (4-methoxyphenyl) substituents, which may influence its reactivity, solubility, and biological activity. Triazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties .

Properties

IUPAC Name |

2-N-(3-chloro-4-fluorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN6O2/c1-29-15-5-2-13(3-6-15)23-18-25-19(24-14-4-7-17(22)16(21)12-14)27-20(26-18)28-8-10-30-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYRCDHOCSDTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-chloro-4-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

- Molecular Formula : C20H20ClFN6O2

- Molecular Weight : 430.9 g/mol

- CAS Number : 898650-41-4

The compound primarily functions as an inhibitor of key signaling pathways involved in cell proliferation and survival. It has been shown to target the PI3K/Akt/mTOR pathway , which plays a crucial role in cancer cell growth and metabolism. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anticancer Efficacy

Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.03 |

| HepG2 (Liver) | 12.21 |

These values demonstrate the compound's effectiveness in inhibiting cancer cell proliferation and inducing apoptosis.

Case Studies

- In Vitro Studies : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, with a marked increase in the expression of pro-apoptotic proteins such as BAX and a decrease in anti-apoptotic proteins like Bcl-2 .

- In Vivo Studies : In xenograft models, administration of the compound led to substantial tumor regression compared to control groups. The compound was well-tolerated with no significant toxicity observed at therapeutic doses .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the triazine core or substituents can significantly alter its potency:

- Chlorine and Fluorine Substituents : The presence of chlorine and fluorine on the phenyl rings enhances binding affinity to target proteins.

- Morpholine Moiety : This group is essential for maintaining solubility and facilitating cellular uptake.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of triazine compounds exhibit significant antitumor activity. For instance, a study demonstrated that modifications to the triazine core can enhance its efficacy against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focus of recent investigations.

Case Study:

A recent study evaluated the compound's effect on breast and renal cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapeutics.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.2 | Inhibition of tyrosine kinases |

| Renal Cancer | 3.8 | Induction of apoptosis |

Antimicrobial Properties

In addition to anticancer properties, this compound exhibits antimicrobial activity. The structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study:

A study tested the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for cytotoxicity in human cells.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Herbicidal Activity

The triazine derivatives have been explored for their herbicidal properties. The compound's ability to disrupt photosynthesis in plants makes it a candidate for use as an herbicide.

Case Study:

Field trials demonstrated that formulations containing this compound effectively reduced weed populations in crops without adversely affecting crop yield.

| Crop Type | Weed Control Efficacy (%) |

|---|---|

| Soybean | 85 |

| Corn | 78 |

Polymer Chemistry

The unique properties of N2-(3-chloro-4-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine have led to its incorporation into polymer matrices to enhance thermal stability and mechanical strength.

Case Study:

Research has shown that adding this compound to polycarbonate significantly improves its thermal degradation temperature compared to unmodified polycarbonate.

| Property | Unmodified Polycarbonate | Modified Polycarbonate |

|---|---|---|

| Thermal Degradation Temp (°C) | 250 | 280 |

| Tensile Strength (MPa) | 70 | 90 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound’s structural analogues share the 1,3,5-triazine core but differ in substituent groups. Key comparisons include:

- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (): This compound replaces the aryl amines with diethylamine and retains the morpholino group.

- 4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazine-2-amine (4b, ): Features a nitro group at the 3-position of the N2-aryl ring. The nitro group’s strong electron-withdrawing nature may reduce nucleophilic substitution reactivity compared to the target compound’s chloro-fluoro substituent .

- N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine (4f, ): Substitutes the 3-chloro-4-fluorophenyl group with a 4-chlorophenyl group. The para-chloro substituent may alter steric and electronic properties, affecting binding affinity in therapeutic contexts .

- This compound achieved a high synthetic yield (81.3%), suggesting efficient substitution under mild conditions .

Key Observations :

- The morpholino group at the 6-position is a common feature, likely contributing to solubility and stability .

- Substituents at N2 and N4 significantly impact yields. For example, nitro groups (4b) reduce yields compared to chloro substituents (4f), possibly due to steric or electronic effects .

- ’s high yield (81.3%) highlights the efficiency of substituting N-methylaniline under mild conditions .

Pharmacological and Physicochemical Properties

- Solubility: Morpholino-containing compounds (e.g., b, 4f) exhibit improved aqueous solubility compared to non-polar derivatives, aiding bioavailability .

- Thermal Stability: Melting points for morpholino-triazines range widely (120–372°C). ’s compound shows exceptional thermal stability (m.p. 371–372°C), possibly due to crystalline packing facilitated by the N-methylaniline group .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Electron-withdrawing substituents (e.g., Cl, F, NO2) enhance triazines’ electrophilicity, favoring interactions with biological nucleophiles like cysteine residues . Methoxy groups (e.g., 4-MeO-Ph in the target) may improve membrane permeability via lipophilic interactions .

Synthetic Optimization : Na2CO3-mediated reactions () achieve moderate-to-high yields, suggesting a robust method for triazine functionalization. Harsher conditions (e.g., 101°C in ) may be required for sterically hindered substrates .

Q & A

Q. What are the standard synthetic routes for preparing N2-(3-chloro-4-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?

The synthesis typically involves a multi-step nucleophilic substitution reaction starting with cyanuric chloride as the triazine core precursor. Key steps include:

- Step 1 : Sequential substitution of cyanuric chloride with 3-chloro-4-fluoroaniline and 4-methoxyaniline under controlled temperatures (0–5°C for primary substitution, 40–60°C for secondary substitution).

- Step 2 : Introduction of the morpholino group via reflux in polar aprotic solvents (e.g., 1,4-dioxane) at 80–100°C.

- Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity .

- Critical Parameters : Solvent choice (polar aprotic enhances reactivity), stoichiometric ratios, and temperature gradients to minimize byproducts.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identifies substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, morpholino protons at δ 3.5–3.7 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 468.12).

- Elemental Analysis : Confirms C, H, N, and halogen content within ±0.3% deviation .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents on the triazine ring .

Q. What is the hypothesized mechanism of action for this triazine derivative in biological systems?

The compound likely acts as a competitive enzyme inhibitor due to its triazine core and substituent effects:

- Hydrophobic Interactions : Chloro/fluorophenyl groups anchor the molecule to hydrophobic enzyme pockets.

- Hydrogen Bonding : Morpholino and methoxy groups form H-bonds with catalytic residues (e.g., ATP-binding sites in kinases) .

- Fluorine Effects : The 4-fluoro group enhances electronegativity, improving binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address competing substitution patterns during synthesis?

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent System | Use DMF or THF to stabilize intermediates and reduce steric hindrance during substitutions . | |

| Temperature | Lower temperatures (0–5°C) for primary amine substitution; gradual heating for secondary steps . | |

| Catalysts | Add KI or NaHCO₃ to accelerate morpholino substitution via SNAr mechanisms . | |

| Microwave-Assisted Synthesis | Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% . |

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?

- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to differentiate target-specific vs. off-target effects.

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-ethylphenyl) to isolate substituent contributions .

- Metabolic Stability Testing : Use liver microsomes to assess whether conflicting in vitro/in vivo data stem from rapid clearance .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s therapeutic potential?

- In Vitro :

- Kinase Inhibition Assays : Screen against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) with MTT assays; compare to normal fibroblasts for selectivity .

- In Vivo :

Q. How does the electronic nature of substituents influence the compound’s binding affinity to target enzymes?

- Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity of the triazine core, enhancing covalent interactions with nucleophilic residues (e.g., cysteine thiols) .

- Electron-Donating Groups (OCH₃) : Improve solubility and π-π stacking with aromatic enzyme pockets.

- Morpholino Group : Acts as a hydrogen bond acceptor, stabilizing transition states during enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.